CBZ-D-VALINE
Overview
Description
CBZ-D-Valine, also known as N-Carbobenzoxy-D-valine, is a derivative of the amino acid D-valine. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of D-valine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBZ-D-Valine is typically synthesized through the reaction of D-valine with benzyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the protected amino acid. The general reaction scheme is as follows:
D-Valine+Benzyl chloroformate→this compound
The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
CBZ-D-Valine undergoes various chemical reactions, including:
Oxidation: The CBZ group can be oxidized under strong oxidative conditions.
Reduction: The CBZ group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: D-Valine and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CBZ-D-Valine has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The primary function of CBZ-D-Valine is to protect the amino group of D-valine during chemical reactions. The CBZ group stabilizes the amino acid by preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
CBZ-L-Valine: The L-isomer of CBZ-D-Valine, used similarly in peptide synthesis.
Boc-D-Valine: Another protected form of D-valine, using the tert-butyloxycarbonyl (Boc) group.
Fmoc-D-Valine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
This compound is unique due to its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis. Its ease of removal via hydrogenation also sets it apart from other protecting groups that may require harsher conditions for deprotection .
Properties
IUPAC Name |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4, 1685-33-2 | |
Record name | N-(benzyloxycarbonyl)-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-alpha-Benzyloxycarbonyl-D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Carbobenzoxy-D-valine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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